molecular formula C20H20ClN B3077471 n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride CAS No. 1048640-47-6

n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride

Cat. No.: B3077471
CAS No.: 1048640-47-6
M. Wt: 309.8 g/mol
InChI Key: YFVCXGLPZUHXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride is a chemical compound with the molecular formula C20H20ClN. . This compound is characterized by its unique structure, which includes a benzyl group attached to a biphenyl moiety through a methanamine linkage.

Scientific Research Applications

n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride typically involves the reaction of benzyl chloride with 4-biphenylmethanamine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohol derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed:

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    n-Benzyl-1-(4-biphenylyl)methanamine: The parent compound without the hydrochloride salt.

    n-Benzyl-1-(4-biphenylyl)methanol: The alcohol derivative of the compound.

    n-Benzyl-1-(4-biphenylyl)amine: The amine derivative of the compound.

Uniqueness: n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This makes it distinct from its similar compounds and suitable for specific applications in research and industry.

Properties

IUPAC Name

1-phenyl-N-[(4-phenylphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N.ClH/c1-3-7-17(8-4-1)15-21-16-18-11-13-20(14-12-18)19-9-5-2-6-10-19;/h1-14,21H,15-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVCXGLPZUHXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride
Reactant of Route 2
n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
n-Benzyl-1-(4-biphenylyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.